1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide
Description
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-28-16-5-3-2-4-15(16)24-19(27)14-6-8-25(9-7-14)17-10-18(22-12-21-17)26-13-20-11-23-26/h2-5,10-14H,6-9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTALBFUHGPNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide, often referred to as a triazolopyrimidine derivative, is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic potential, drawing from various research studies and data sources.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine structures exhibit notable antimicrobial properties. For instance, the presence of the triazole moiety has been linked to antifungal activity against various strains, including Candida species. A study demonstrated that derivatives similar to the compound showed effective inhibition of fungal growth by disrupting cell wall synthesis and function.
Antitumor Activity
The compound has also been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can potentially lead to reduced tumor growth and proliferation.
Case Study 1: Antifungal Efficacy
In a controlled study involving various triazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents. This suggests its potential utility in treating fungal infections resistant to conventional therapies.
Case Study 2: Anticancer Properties
A recent study evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability with significant apoptotic activity observed at higher concentrations. Flow cytometry analysis confirmed increased levels of active caspases, supporting its role as an apoptosis inducer.
Summary Table of Biological Activities
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Differences
The table below compares key structural and molecular features of the target compound with its closest analogues from the evidence:
Key Research Findings
Lipophilicity and Bioavailability
- Piperidine-containing compounds (e.g., ’s platinum complexes) exhibit higher logP values (e.g., -1.16 vs. -1.84 for pyridine analogues), suggesting that the target compound’s piperidine ring enhances membrane permeability .
DNA Interaction
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
